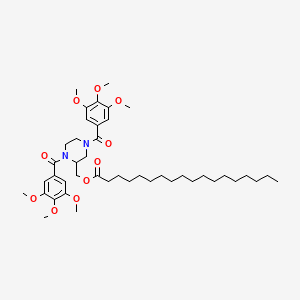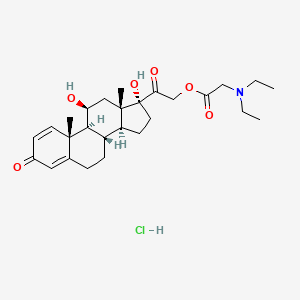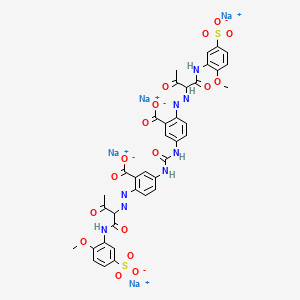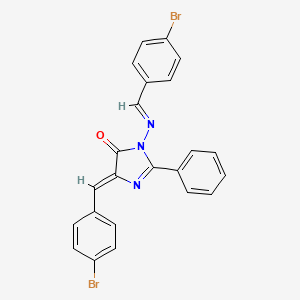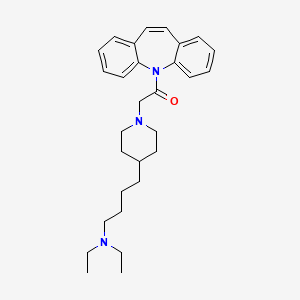
3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to alpha-pyrrolidinopentiophenone, which is known for its psychoactive effects. 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is primarily used in research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone typically involves the reaction of a pyrrolidine derivative with a ketone. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Pyrrolidine and a suitable ketone.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production methods for 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for scaling up and ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although it is not currently used in medical practice.
Industry: Utilized in the development of new synthetic cathinones and related compounds.
Mécanisme D'action
The mechanism of action of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-pyrrolidinopentiophenone (alpha-PVP): A structurally similar compound with similar stimulant effects.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
Pyrovalerone: A related compound used as a central nervous system stimulant.
Uniqueness
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other synthetic cathinones. Its tetramethylene group distinguishes it from other compounds in this class, potentially leading to variations in its potency, duration of action, and side effect profile .
Propriétés
Numéro CAS |
2304915-07-7 |
|---|---|
Formule moléculaire |
C19H27NO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C19H27NO/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17/h10-11,14,18H,2-9,12-13H2,1H3 |
Clé InChI |
MMIKQWIZKBYLKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


